Cas no 80-52-4 (4-(2-Aminopropan-2-yl)-1-methylcyclohexanamine)

4-(2-Aminopropan-2-yl)-1-methylcyclohexanamine structure
80-52-4 structure
Product Name:4-(2-Aminopropan-2-yl)-1-methylcyclohexanamine
Numero CAS:80-52-4
MF:C10H22N2
MW:170.295082569122
MDL:MFCD00001488
CID:723776
PubChem ID:24893580
Update Time:2024-10-27

4-(2-Aminopropan-2-yl)-1-methylcyclohexanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(2-Aminopropan-2-yl)-1-methylcyclohexanamine
    • 1,8-DIAMINO-P-MENTHANE
    • Cyclohexanemethanamine,4-amino-a,a,4-trimethyl-
    • 1,8-DiaMino-p-Menthane, Mixture of cis and trans isoMers
    • p-menthane-1,8-diamine
    • 1,8-p-Menthanediamine
    • 1-Amino-1-methyl-4-(2-amino-2-propyl)cyclohexane
    • 1-Methyl-4-(1-amino-1-methylethyl)cyclohexylamine
    • Menthanediamine
    • NSC 5612
    • Primene MD
    • 1,8-Diamino-p-menthane, mixture of cis and trans isomers technical grade, 85%
    • 4-Amino-α,α,4-trimethylcyclohexanemethanamine (ACI)
    • p-Menthane-1,8-diamine (7CI, 8CI)
    • 1,8-Menthanediamine
    • Menthane diamine
    • NS00020707
    • Cis-1,8-diamino-p-methane
    • p-Menthane-1,8-diyldiamine
    • 1-Benzyl-3-azetidinecarboxylicacid
    • DTXSID3021772
    • Tox21_201132
    • CS-0433554
    • DTXSID601224807
    • J36.813J
    • trans-4-Amino-alpha,alpha,4-trimethylcyclohexanemethanamine
    • cis-4-(2-Aminopropan-2-yl)-1-methylcyclohexanamine
    • CAS-80-52-4
    • WLN: L6TJ AZ A1 DXZ1&1
    • VS-08528
    • CS-0326370
    • Cyclohexanemethanamine,.alpha.,4-trimethyl-
    • 54166-25-5
    • FT-0777903
    • NCGC00258684-01
    • 4-Amino-.alpha.,.alpha.,4-trimethylcyclohexanemethamine
    • AI3-23799
    • 1,8-p-Menthanediamine; 1-Amino-1-methyl-4-(2-amino-2-propyl)cyclohexane; 1-Methyl-4-(1-amino-1-methylethyl)cyclohexylamine; Menthanediamine; NSC 5612; Primene MD
    • SCHEMBL2520233
    • EINECS 201-287-7
    • SCHEMBL11508804
    • 54166-24-4
    • A864683
    • NSC-5612
    • MENTHANE-1,8-DIAMINE, P-
    • NSC5612
    • cis-4-(2-Aminopropan-2-yl)-1-methylcyclohexan-1-amine
    • SCHEMBL2520236
    • cis-1,8-Diamino-p-menthane, 98%
    • CHEMBL1533517
    • 4-(1-Amino-1-methylethyl)-1-methylcyclohexanamine
    • UNII-S583DR301G
    • SCHEMBL242895
    • S583DR301G
    • AKOS015894767
    • 80-52-4
    • AKOS015955259
    • NCGC00091682-02
    • 4-(1-Amino-1-methylethyl)-1-methylcyclohexanamine #
    • Cyclohexanemethanamine, 4-amino-.alpha.,.alpha.,4-trimethyl-
    • 4-13-00-00023 (Beilstein Handbook Reference)
    • DTXCID401772
    • 4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-amine
    • (1r,4r)-4-(2-aminopropan-2-yl)-1-methylcyclohexanamine
    • USAF RH-4
    • CCRIS 4836
    • KOGSPLLRMRSADR-UHFFFAOYSA-N
    • Q27288645
    • KIER-C3
    • W-104229
    • Cyclohexanemethanamine, 4-amino-alpha,alpha,4-trimethyl-
    • NCGC00091682-01
    • FT-0693157
    • BRN 1098767
    • STK802050
    • cis-1,8-Diamino-p-menthane
    • 4-Amino-alpha,alpha,4-trimethylcyclohexanemethamine
    • P-METHANE-1,8-DIAMINE
    • BBL027343
    • 4-AMINO-ALPHA,ALPHA,4-TRIMETHYL-CYCLOHEXANE METHAMINE
    • trans-4-Amino-I+/-,I+/-,4-trimethylcyclohexanemethanamine
    • KOGSPLLRMRSADR-CZMCAQCFSA-N
    • MDL: MFCD00001488
    • Inchi: 1S/C10H22N2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8H,4-7,11-12H2,1-3H3
    • Chiave InChI: KOGSPLLRMRSADR-UHFFFAOYSA-N
    • Sorrisi: NC(C1CCC(C)(N)CC1)(C)C

Proprietà calcolate

  • Massa esatta: 170.17800
  • Massa monoisotopica: 170.178
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 155
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 0.7
  • Superficie polare topologica: 52

Proprietà sperimentali

  • Densità: 0.914 g/mL at 25 °C(lit.)
  • Punto di fusione: −45 °C (lit.)
  • Punto di ebollizione: 107-126 °C/10 mmHg(lit.)
  • Punto di infiammabilità: Fahrenheit: 199,4 ° f< br / >Celsius: 93 ° C< br / >
  • Indice di rifrazione: n20/D 1.4805(lit.)
  • Solubilità: Leggermente solubile (26 g/l) (25°C),
  • Stabilità/Periodo di validità: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 52.04000
  • LogP: 3.03190
  • Pressione di vapore: 10 mmHg ( 20 °C)

4-(2-Aminopropan-2-yl)-1-methylcyclohexanamine Informazioni sulla sicurezza

  • Simbolo: GHS05 GHS06
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H301-H311-H314-H331
  • Dichiarazione di avvertimento: P261-P280-P301+P310-P305+P351+P338-P310
  • Numero di trasporto dei materiali pericolosi:UN 2922 8/PG 2
  • WGK Germania:3
  • Codice categoria di pericolo: 23/24/25-34
  • Istruzioni di sicurezza: S26; S27; S28
  • RTECS:OS8925000
  • Identificazione dei materiali pericolosi: T
  • Classe di pericolo:8
  • PackingGroup:III
  • Termine di sicurezza:8
  • Gruppo di imballaggio:III
  • Frasi di rischio:R23/24/25

4-(2-Aminopropan-2-yl)-1-methylcyclohexanamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA03001-100ml
4-(2-Aminopropan-2-yl)-1-methylcyclohexanamine
80-52-4 85%
100ml
¥2038.0 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
D19605-100ML
4-(2-Aminopropan-2-yl)-1-methylcyclohexanamine
80-52-4 85%
100ml
¥1781.06 2023-11-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397040-25g
4-(2-Aminopropan-2-yl)-1-methylcyclohexan-1-amine
80-52-4 85%
25g
¥1554.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397040-100g
4-(2-Aminopropan-2-yl)-1-methylcyclohexan-1-amine
80-52-4 85%
100g
¥4454.00 2024-07-28
Chemenu
CM202304-25g
4-(2-Aminopropan-2-yl)-1-methylcyclohexanamine
80-52-4 95%+
25g
$173 2024-07-23
Chemenu
CM202304-100g
4-(2-Aminopropan-2-yl)-1-methylcyclohexanamine
80-52-4 95%+
100g
$530 2024-07-23

4-(2-Aminopropan-2-yl)-1-methylcyclohexanamine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Sodium azide Solvents: Water ;  > 10 min, cooled; < 15 °C; < 20 °C
1.2 8 h, 50 °C; 50 °C → 15 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  6 h, 30 °C
Riferimento
Study on synthesis of p-menthanediamine from turpentine derivative terpin hydrate
Peng, Zhi-yong; et al, Linchan Huaxue Yu Gongye, 2008, 28(2), 16-20

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  6 h, 30 °C
Riferimento
Study on synthesis of p-menthanediamine from turpentine derivative terpin hydrate
Peng, Zhi-yong; et al, Linchan Huaxue Yu Gongye, 2008, 28(2), 16-20

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Sodium hydroxide Solvents: 1-Butanol ;  18 h, 0.35 - 0.4 MPa, < 50 °C
Riferimento
High efficient preparation process of p-menthane-1,8-diamine
Wang, Jing; et al, Linchan Huaxue Yu Gongye, 2018, 38(6), 59-66

4-(2-Aminopropan-2-yl)-1-methylcyclohexanamine Raw materials

4-(2-Aminopropan-2-yl)-1-methylcyclohexanamine Preparation Products

4-(2-Aminopropan-2-yl)-1-methylcyclohexanamine Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:80-52-4)1,8-DIAMINO-P-MENTHANE
Numero d'ordine:sfd18641
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:38
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:80-52-4)1,8-DIAMINO-P-MENTHANE
sfd18641
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Email